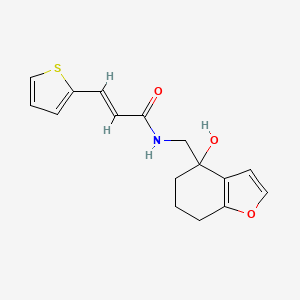

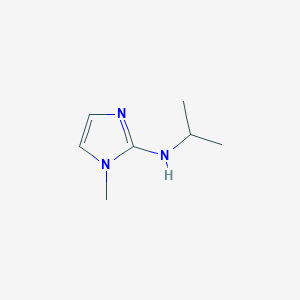

![molecular formula C13H13FN4O3S B2469311 ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate CAS No. 866010-93-7](/img/structure/B2469311.png)

ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives to food flavorings. It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound often found in pharmaceuticals . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in sleep aids .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an ethyl acetate derivative with a 1,2,4-triazole derivative. The specifics of the synthesis would depend on the exact structures of these derivatives and the conditions under which the reaction is performed .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the ester group (COO-) from the ethyl acetate, the 1,2,4-triazole ring, and the benzoyl group (C6H5CO-). The fluorine atom attached to the benzoyl group would likely have a significant effect on the compound’s properties, as fluorine is highly electronegative .Chemical Reactions Analysis

As an ester, this compound would likely undergo hydrolysis under acidic or basic conditions to yield an alcohol and a carboxylic acid. The 1,2,4-triazole ring might participate in various reactions depending on its substitution pattern .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the 1,2,4-triazole ring could influence properties like polarity, solubility, and stability .Scientific Research Applications

Antimalarial Treatments

Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate has been investigated as a precursor in condensation reactions with diamines. These reactions lead to the synthesis of benzimidazoles and perimidines, which hold promise as antimalarial agents . The compound’s unique structure may contribute to its efficacy against malaria parasites.

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

Researchers have explored the use of ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate derivatives in the synthesis of iridium complexes. These complexes, formed by pyrimidine derivatives derived from the compound, exhibit long-lasting blue phosphorescence. They find application in organic light-emitting diodes (OLEDs), particularly PhOLEDs . The compound’s trifluoromethyl group enhances the photophysical properties necessary for efficient light emission.

Quinoxaline Derivatives

Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate, upon condensation with benzofurazan oxide, yields 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline 1,4-dioxide . Quinoxaline derivatives have diverse applications, including as fluorescent probes, antimicrobial agents, and potential anticancer compounds.

Future Directions

properties

IUPAC Name |

ethyl 2-[[5-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O3S/c1-2-21-10(19)7-22-13-16-12(17-18-13)15-11(20)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H2,15,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOYOULBWYMABG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NNC(=N1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

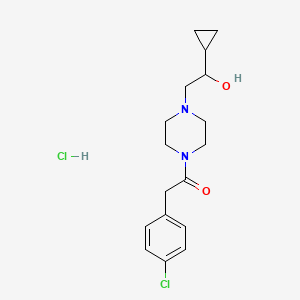

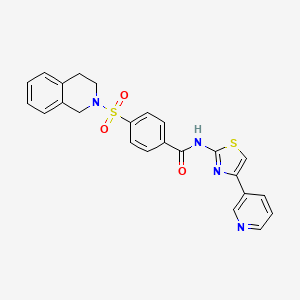

![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)

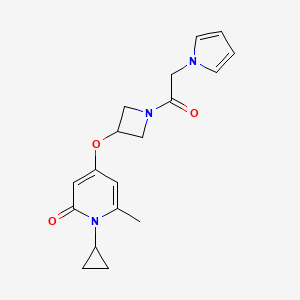

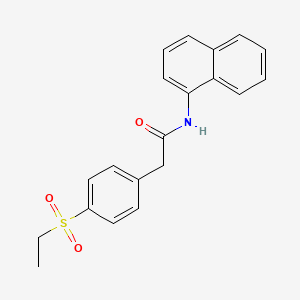

![6-Methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2469231.png)

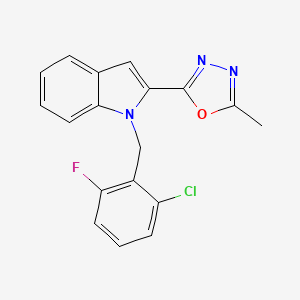

![3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2469234.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2469239.png)

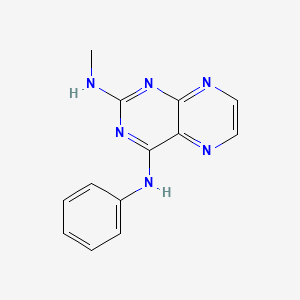

![4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2469240.png)

![3-(4-Fluorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469249.png)